molecular formula C6H6ClNO3 B1223382 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 460081-18-9

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382
CAS No.: 460081-18-9
M. Wt: 175.57 g/mol
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a versatile intermediate used in the synthesis of various substituted oxazoles . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 2-Chlorooxazole-4-Carboxylate

This compound exhibits versatile reactivity due to the presence of both a reactive chloro group and an ester functional group. This enables it to participate in several chemical reactions:

Key Reactions

  • Nucleophilic Substitution : The chloro group is susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or alcohols.

  • Suzuki Coupling : this compound can undergo Suzuki coupling reactions with arylboronic acids, leading to the formation of biaryl compounds .

  • Regiocontrolled Halogenation : This reaction allows for further functionalization at different positions on the oxazole ring, enabling the synthesis of a range of substituted oxazoles .

Reaction Conditions and Yields

The reactions typically require specific conditions such as inert atmospheres (argon or nitrogen) to prevent unwanted side reactions and ensure high yields of the desired products. For instance:

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionInert atmosphere, temperature controlVariable
Suzuki CouplingPalladium catalyst, arylboronic acidUp to 89%
Regiocontrolled HalogenationSpecific temperatures (60°C - 100°C)Up to 83%

Mechanism of Action

The mechanism of action of ethyl 2-chlorooxazole-4-carboxylate involves its role as an intermediate in chemical reactions. It facilitates the formation of substituted oxazoles through halogenation and coupling reactions. The molecular targets and pathways involved depend on the specific substituted oxazole being synthesized and its intended application .

Comparison with Similar Compounds

Comparison: Ethyl 2-chlorooxazole-4-carboxylate is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate for synthesizing a wide range of substituted oxazoles with diverse chemical and biological properties .

Biological Activity

Ethyl 2-chlorooxazole-4-carboxylate (ECOC) is a compound of significant interest in medicinal chemistry due to its versatile biological activity and utility as a synthetic intermediate. This article explores the biological properties, mechanisms of action, and relevant case studies associated with ECOC.

  • Molecular Formula : C6_6H6_6ClNO3_3
  • Molecular Weight : 175.57 g/mol
  • IUPAC Name : Ethyl 2-chloro-1,3-oxazole-4-carboxylate
  • CAS Number : 460081-18-9

The structure of ECOC features a chloro group at the second position and a carboxylate moiety at the fourth position of the oxazole ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

ECOC exhibits a range of biological activities primarily due to its role as a precursor in synthesizing various oxazole derivatives, which are known for their diverse pharmacological properties. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Properties

ECOC and its derivatives have shown promising antimicrobial activity. Research indicates that substituted oxazoles derived from ECOC possess antibacterial and antifungal properties, making them potential candidates for new antibiotic agents.

2. Anti-inflammatory Effects

Studies have demonstrated that certain oxazole derivatives synthesized from ECOC can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Activity

ECOC has been utilized in synthesizing compounds that exhibit anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity.

The biological activity of ECOC can be attributed to several mechanisms:

  • Enzyme Inhibition : ECOC acts as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in drug development.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways by interacting with kinases and transcription factors, leading to altered gene expression profiles that affect cellular metabolism and growth.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various oxazole derivatives from ECOC, which were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

CompoundMIC (µg/mL)Activity
Derivative A16Effective against Staphylococcus aureus
Derivative B32Effective against Escherichia coli

Case Study 2: Anti-inflammatory Research

In another study, researchers investigated the anti-inflammatory effects of oxazole derivatives synthesized from ECOC in a murine model of inflammation. The compound showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Treatment GroupCytokine Level (pg/mL)Significance
Control150-
ECOC Derivative70p < 0.01

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-chlorooxazole-4-carboxylate, and what key intermediates are involved?

this compound is typically synthesized via regiocontrolled halogenation of oxazole precursors. A common route involves chlorination of 2-aminooxazole derivatives using t-BuONO and CuCl₂, followed by esterification. For example, Hodgetts and Kershaw (2002) demonstrated the preparation of this compound as a critical intermediate for palladium-catalyzed cross-coupling reactions to generate substituted oxazoles . Key intermediates include 2-aminooxazole (pre-chlorination precursor) and brominated derivatives for subsequent functionalization.

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Characterization relies on:

  • ¹H/¹³C NMR : Aromatic protons in the oxazole ring appear as singlet(s) near δ 8.5–9.0 ppm, while the ethyl ester group shows a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .
  • IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 175.57 (C₆H₆ClNO₃) with fragmentation patterns consistent with ester cleavage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerate in tightly sealed containers to prevent moisture absorption and degradation. Avoid incompatible materials (e.g., strong oxidizers) .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation/contact. Inspect gloves for integrity before use .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound to achieve high regioselectivity in oxazole derivatives?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency at the C5 position of the oxazole ring .
  • Halogenation Sequence : Sequential bromination (e.g., using NBS) after initial coupling enables selective functionalization at meta positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing palladium intermediates .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Conceptual DFT : Calculate Fukui indices to identify electrophilic (C2) and nucleophilic (C4/C5) sites. The C2-Cl bond exhibits high electrophilicity due to electron-withdrawing ester groups .
  • Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways to evaluate activation energies for chloride displacement .
  • Solvent Models : Use COSMO-RS to assess solvent polarity effects on reaction kinetics .

Q. How should researchers address contradictions in reported yields for Suzuki-Miyaura couplings involving this compound derivatives?

Discrepancies often arise from:

  • Substrate Purity : Impurities in boronic acid reagents can reduce yields. Validate purity via HPLC before use .
  • Oxygen Sensitivity : Degradation of palladium catalysts under aerobic conditions. Use Schlenk-line techniques for inert atmospheres .
  • Byproduct Formation : Competing homocoupling of boronic acids. Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction .

Q. Data Contradiction Analysis

Reported discrepancies in halogenation efficiency (e.g., bromination at C5 vs. C4) may stem from:

  • Substituent Effects : Electron-donating/withdrawing groups on the oxazole ring alter halogenation regiochemistry. Use X-ray crystallography (e.g., SHELXL refinement ) to confirm product structures.
  • Reaction Monitoring : Real-time analysis via TLC or in situ IR can resolve ambiguities in reaction progress .

Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQOPRAPDMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963482
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-18-9
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of tert-butyl nitrate (2.86 mL), copper(II) chloride (3.23 g) and acetonitrile (64 mL) was added ethyl 2-amino-1,3-oxazole-4-carboxylate obtained in Step A (2.50 g) at 60° C. The reaction mixture was heated at 80° C. for 3 hr, and cooled to room temperature. The reaction mixture was poured into 1 M hydrochloric acid, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.90 g).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
catalyst
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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